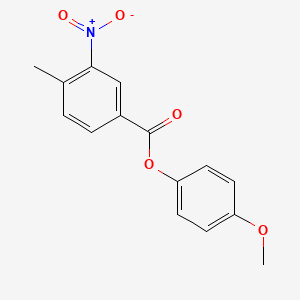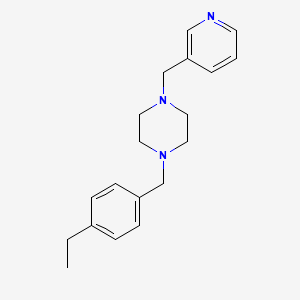
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, also known as DMPA, is a chemical compound that has gained significant scientific research attention due to its potential applications in various fields. DMPA is a phosphonate ester that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Scientific Research Applications
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been investigated as a potential drug candidate due to its ability to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has also been used as a ligand for the development of metal-based drugs. In material science, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been used as a building block for the synthesis of various polymers and dendrimers. In analytical chemistry, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been used as a derivatizing agent for the analysis of various compounds, such as amino acids and carbohydrates.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is based on its ability to form covalent bonds with various enzymes and proteins. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate contains a phosphonate ester group that can react with the active site of enzymes, leading to the inhibition of their activity. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes can lead to various physiological effects, such as the improvement of cognitive function and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to have various biochemical and physiological effects, depending on its concentration and the target enzyme. The inhibition of acetylcholinesterase and butyrylcholinesterase by 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can lead to the improvement of cognitive function, as these enzymes are involved in the breakdown of acetylcholine in the brain. The inhibition of carbonic anhydrase by 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can lead to the reduction of intraocular pressure, as this enzyme is involved in the production of aqueous humor in the eye.
Advantages and Limitations for Lab Experiments
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to form covalent bonds with enzymes and proteins, and its potential applications in various fields. However, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and material science, and the exploration of its mechanism of action and physiological effects. One potential area of research is the development of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate-based metal complexes for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential area of research is the investigation of the potential use of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate as a biosensor or bioimaging agent.
Synthesis Methods
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is a white crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-17(15(4)9-12)18-21(5,19)20-16-10-13(2)8-14(3)11-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKLXUZYMCPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-Dimethylphenoxy)(methyl)phosphoryl]-2,4-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![5-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5645874.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)

![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)
